N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide is a structurally complex molecule featuring a bithiophene core, a hydroxyethyl group, and a phenoxypropanamide moiety.
- Structural Features: Bithiophene backbone: The 2,2'-bithiophene unit is known for its conjugated π-system, which contributes to electronic properties useful in materials science and bioactive molecules . Phenoxypropanamide linkage: The amide bond suggests stability under physiological conditions, while the phenoxy group may influence lipophilicity and receptor binding .
- Potential Applications: Pharmaceuticals: Bithiophene derivatives exhibit anti-inflammatory, antiviral, and antitumor activities . Materials Science: Conjugated bithiophenes are used in organic electronics, such as near-infrared emitters and polymers .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(23-14-6-3-2-4-7-14)19(22)20-12-15(21)16-9-10-18(25-16)17-8-5-11-24-17/h2-11,13,15,21H,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWMRSNDVKNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a bithiophene derivative with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.
Another approach involves the use of high-pressure activated reactions and various types of cycloaddition and dihydroamination
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the bithiophene core.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The bithiophene core can interact with electron-rich or electron-deficient sites, facilitating charge transfer processes. This makes it useful in organic electronics where efficient charge transport is crucial .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to alkyl-substituted bithiophenes (e.g., BAI3) but less than ionic azoamidines (e.g., 2,2’-azobis[2-methyl-N-(2-hydroxyethyl)propionamide]) .
- Stability : The amide bond provides hydrolytic stability under physiological conditions, whereas azo compounds degrade under heat/light .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide is a complex organic compound with significant potential in biological applications. This compound features a unique structure that includes a bithiophene moiety, a hydroxyethyl group, and a phenoxypropanamide functional group. The biological activity of this compound is of particular interest due to its interactions with various molecular targets, which may lead to therapeutic applications.
Molecular Structure
- Molecular Formula : C19H18N2O3S2
- Molecular Weight : 386.5 g/mol
- CAS Number : 2097901-15-8
Key Characteristics
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | Varies with solvent |
The biological activity of this compound primarily involves:
- π–π Stacking Interactions : The bithiophene moiety facilitates stacking interactions with nucleic acids and proteins, enhancing binding affinity.
- Hydrogen Bonding : The hydroxyethyl and amide groups can engage in hydrogen bonding with biological macromolecules, potentially influencing their conformation and activity.
Target Interactions
Research indicates that this compound may interact with specific receptors or enzymes, modulating their functions. These interactions could lead to various biological effects, including:
- Anticancer activity
- Antimicrobial properties
- Modulation of ion channels
Case Studies
- Anticancer Activity : In a study examining the effects of thiophene derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
- Antimicrobial Properties : Another study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a novel antimicrobial agent. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis in neuronal cells.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the viability of cancer cells while sparing normal cells, indicating selective toxicity.
In Vivo Studies
Animal models have shown that administration of this compound can lead to reduced tumor growth rates and improved survival outcomes in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
